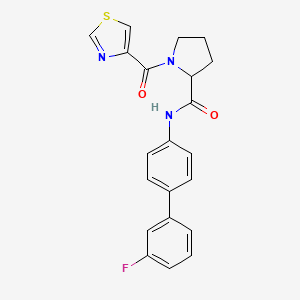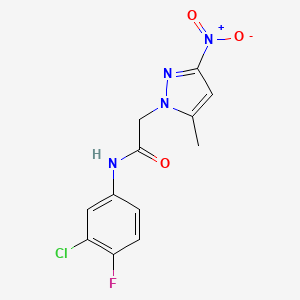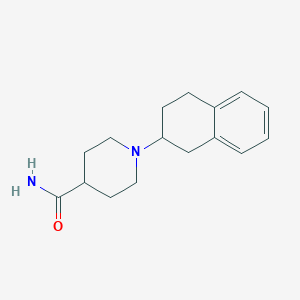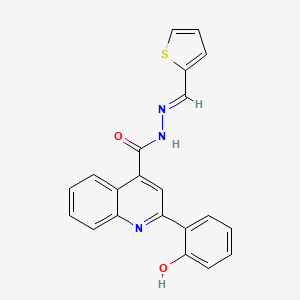
N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide, also known as FBPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. FBPA is a prodrug, meaning that it is inactive until it is metabolized by the body into its active form. In
作用機序
The exact mechanism of action of N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide is not fully understood. It is believed that N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide is metabolized by the body into an active form that binds to certain proteins in tumor cells, causing them to become more visible on MRI scans.
Biochemical and Physiological Effects:
N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide has been shown to have minimal toxicity and is generally well-tolerated by the body. It does not appear to have any significant biochemical or physiological effects beyond its use as a contrast agent for MRI.
実験室実験の利点と制限
N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under a wide range of conditions, making it easy to store and transport. However, N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide is not suitable for all types of experiments. Its use is primarily limited to MRI studies, and it may not be effective for other types of imaging or diagnostic tests.
将来の方向性
There are several potential future directions for research on N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide. One area of interest is in the development of new contrast agents for MRI. Researchers are exploring ways to modify the chemical structure of N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide to improve its effectiveness as a contrast agent. Another area of interest is in the use of N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide as a drug delivery system. Researchers are exploring ways to attach therapeutic agents to N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide, allowing them to be delivered directly to tumor cells. Finally, researchers are exploring ways to use N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide in combination with other imaging agents to improve the accuracy of MRI scans.
合成法
The synthesis of N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide involves several steps. First, 3'-fluoro-4-biphenylcarboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,3-thiazol-4-ylamine to form the corresponding amide. Finally, proline is added to the amide to form N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide. The overall yield of this synthesis method is approximately 40%.
科学的研究の応用
N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide has been studied for its potential use in several scientific research applications. One of its main uses is as a contrast agent for magnetic resonance imaging (MRI). N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide has been shown to accumulate in certain types of tumors, making them more visible on MRI scans. This could potentially lead to earlier and more accurate diagnoses of cancer.
特性
IUPAC Name |
N-[4-(3-fluorophenyl)phenyl]-1-(1,3-thiazole-4-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c22-16-4-1-3-15(11-16)14-6-8-17(9-7-14)24-20(26)19-5-2-10-25(19)21(27)18-12-28-13-23-18/h1,3-4,6-9,11-13,19H,2,5,10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTYSQUUPIBLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CSC=N2)C(=O)NC3=CC=C(C=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-fluorophenyl)phenyl]-1-(1,3-thiazole-4-carbonyl)pyrrolidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-isopropyl-3-methyl-N-1,3,4-thiadiazol-2-ylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6059578.png)

![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-3-(4-pyridinyl)propanamide](/img/structure/B6059593.png)
![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B6059594.png)
![N-{2-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-(4-methylphenyl)propanamide](/img/structure/B6059601.png)
![1-(1,4-dithiepan-6-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6059610.png)

![3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6059619.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6059627.png)
![methyl 2-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B6059628.png)
![6-{[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino}-2-methyl-2-heptanol](/img/structure/B6059631.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6059642.png)

